molecular formula C18H18N2O3 B2823730 2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide CAS No. 1355740-51-0

2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide

Cat. No. B2823730
CAS RN: 1355740-51-0
M. Wt: 310.353
InChI Key: GZRNHFOOHNNDFE-UHFFFAOYSA-N
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Description

The compound “2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a methylene group), a phenoxy group (a benzene ring attached to an oxygen atom), a cyanomethyl group (a carbon atom triple-bonded to a nitrogen atom and single-bonded to a hydrogen atom), and a methylacetamide group (a carbonyl group attached to a nitrogen atom and a methyl group) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl and phenoxy groups would likely contribute to the compound’s aromaticity, while the cyanomethyl and methylacetamide groups could introduce polarity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzyl and phenoxy groups might undergo electrophilic aromatic substitution reactions, while the cyanomethyl group could participate in nucleophilic addition reactions. The methylacetamide group might be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include its use in organic synthesis, as a building block for more complex molecules, or in the development of new materials or pharmaceuticals .

properties

IUPAC Name

N-(cyanomethyl)-N-methyl-2-(2-phenylmethoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-20(12-11-19)18(21)14-23-17-10-6-5-9-16(17)22-13-15-7-3-2-4-8-15/h2-10H,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRNHFOOHNNDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)COC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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